molecular formula C9H5ClF5N3 B13709311 3-Amino-5-(perfluorophenyl)pyrazole Hydrochloride

3-Amino-5-(perfluorophenyl)pyrazole Hydrochloride

Katalognummer: B13709311
Molekulargewicht: 285.60 g/mol
InChI-Schlüssel: LGXWGJKWLXMAAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32876619 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876619 typically involves a series of well-defined chemical reactions. One common method includes the use of triazolo ring compounds, which are subjected to methanesulfonate crystal formation . The preparation method is straightforward and suitable for large-scale industrial production, ensuring good solubility and stability of the final product .

Industrial Production Methods: Industrial production of MFCD32876619 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities to meet demand. The use of advanced crystallization techniques further enhances the purity and stability of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: MFCD32876619 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in the reactions involving MFCD32876619 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired outcomes, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed: The major products formed from the reactions of MFCD32876619 depend on the specific reagents and conditions used. For instance, oxidation reactions may yield different products compared to reduction or substitution reactions. The ability to tailor the reaction conditions allows for the synthesis of a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

MFCD32876619 has a broad range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying various biochemical pathways. In medicine, it has potential therapeutic applications, particularly in the development of new drugs. Industrially, it is used in the production of advanced materials and specialty chemicals .

Wirkmechanismus

The mechanism of action of MFCD32876619 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This interaction can lead to various biological outcomes, depending on the specific pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Several compounds share structural similarities with MFCD32876619. These include other triazolo ring compounds and methanesulfonate derivatives. Each of these compounds has unique properties that make them suitable for different applications .

Uniqueness of MFCD32876619: What sets MFCD32876619 apart from similar compounds is its exceptional stability and reactivity. These properties make it particularly valuable for applications that require precise control over chemical reactions and outcomes. Additionally, its versatility in undergoing various types of reactions further enhances its utility in scientific research and industrial applications .

Eigenschaften

Molekularformel

C9H5ClF5N3

Molekulargewicht

285.60 g/mol

IUPAC-Name

5-(2,3,4,5,6-pentafluorophenyl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H4F5N3.ClH/c10-5-4(2-1-3(15)17-16-2)6(11)8(13)9(14)7(5)12;/h1H,(H3,15,16,17);1H

InChI-Schlüssel

LGXWGJKWLXMAAO-UHFFFAOYSA-N

Kanonische SMILES

C1=C(NN=C1N)C2=C(C(=C(C(=C2F)F)F)F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.